5-[(4-chloro-3-methylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine
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Overview
Description
5-[(4-chloro-3-methylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group and an amine group, as well as a chlorinated phenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chloro-3-methylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.
Introduction of the ethyl group: Alkylation of the pyrazole ring with an ethyl halide in the presence of a base such as potassium carbonate.
Attachment of the chlorinated phenoxy methyl group: This step involves the reaction of the pyrazole derivative with 4-chloro-3-methylphenol in the presence of a suitable base and a coupling agent like formaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chloro-3-methylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chlorinated phenoxy group can be reduced to form the corresponding phenol.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding phenol.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
5-[(4-chloro-3-methylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(4-chloro-3-methylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tolfenpyrad: A related compound with similar structural features, used as an insecticide.
4-chloro-3-methylphenol: A biocide with a similar chlorinated phenoxy group.
Uniqueness
5-[(4-chloro-3-methylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[(4-chloro-3-methylphenoxy)methyl]-1-ethylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c1-3-17-10(7-13(15)16-17)8-18-11-4-5-12(14)9(2)6-11/h4-7H,3,8H2,1-2H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCSCRXUIBRHRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)COC2=CC(=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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